molecular formula C5H6Br2N2O2 B127087 1,3-Dibromo-5,5-dimethylhydantoin CAS No. 77-48-5

1,3-Dibromo-5,5-dimethylhydantoin

Cat. No. B127087
Key on ui cas rn: 77-48-5
M. Wt: 285.92 g/mol
InChI Key: VRLDVERQJMEPIF-UHFFFAOYSA-N
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Patent
US05248817

Procedure details

Using the procedure described herein above in Example 1, Method E, 3,4,5-trimethoxybenzoic acid was brominated with DBDMH to provide the following results (assay yields) after reacting for 25 hours at 20°-25° C.:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7].CC1(C)N([Br:24])C(=O)N(Br)C1=O>>[Br:24][C:9]1[C:10]([O:14][CH3:15])=[C:11]([O:12][CH3:13])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(=O)N(C(=O)N1Br)Br)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide the
CUSTOM
Type
CUSTOM
Details
following results
CUSTOM
Type
CUSTOM
Details
(assay yields)

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
Smiles
BrC1=C(C(=O)O)C=C(C(=C1OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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